2-(Isoquinolin-5-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
YFCILBWPCLHMEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 2 Isoquinolin 5 Yl Acetamide
High-Resolution Spectroscopic Characterization Techniques for Structural Confirmation
High-resolution spectroscopy is fundamental for elucidating the molecular structure of a synthesized compound. Techniques such as NMR, vibrational spectroscopy, mass spectrometry, and UV-Visible spectroscopy each provide unique and complementary pieces of the structural puzzle.
Two-dimensional NMR (2D-NMR) spectroscopy is a powerful tool that resolves overlapping signals found in 1D spectra and reveals correlations between different nuclei, which is essential for unambiguous structure determination. wikipedia.org For 2-(Isoquinolin-5-yl)acetamide, several key 2D-NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For the isoquinoline (B145761) ring, COSY would show cross-peaks between adjacent protons (e.g., H6-H7, H7-H8), allowing for sequential assignment of the signals on the benzene (B151609) portion of the ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This would definitively link each proton on the isoquinoline ring and the methylene (B1212753) (-CH₂-) group of the acetamide (B32628) side chain to its corresponding carbon atom.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound This data is hypothetical and based on typical chemical shift values for isoquinoline and acetamide moieties.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~152.0 | ~9.2 | s |
| 3 | ~143.5 | ~8.5 | d |
| 4 | ~121.0 | ~7.6 | d |
| 4a | ~128.5 | - | - |
| 5 | ~135.0 | - | - |
| 6 | ~130.0 | ~7.8 | d |
| 7 | ~127.0 | ~7.5 | t |
| 8 | ~127.5 | ~8.0 | d |
| 8a | ~136.0 | - | - |
| CH₂ | ~45.0 | ~3.8 | s |
| C=O | ~172.0 | - | - |
| NH₂ | - | ~7.0, ~7.5 | br s |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint. nih.gov
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. The primary amide group would be identified by two N-H stretching bands in the 3350-3150 cm⁻¹ region and a strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹. vscht.czresearchgate.net The N-H bending vibration (Amide II band) would appear near 1600 cm⁻¹. The aromatic isoquinoline ring would produce C-H stretching bands just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org
Table 2: Representative Vibrational Frequencies for this compound This data is hypothetical and based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amide | 3350 - 3150 (two bands) | Medium |
| Aromatic C-H Stretch | Isoquinoline | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2950 - 2850 | Medium-Weak |
| C=O Stretch (Amide I) | Primary Amide | ~1650 | Strong |
| N-H Bend (Amide II) | Primary Amide | ~1600 | Medium-Strong |
| C=C Stretch | Isoquinoline Ring | 1600 - 1450 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound. nih.gov It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), allowing the elemental composition to be determined unequivocally. researchgate.net
For this compound (C₁₁H₁₀N₂O), the calculated monoisotopic mass is 186.0793 Da. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 187.0866. The high accuracy of this measurement would distinguish the target compound from any other species with the same nominal mass. americanlaboratory.com Furthermore, analysis of the fragmentation pattern (MS/MS) would provide additional structural confirmation, likely showing characteristic losses of the acetamide side chain or parts thereof.
Table 3: Predicted HRMS Data for this compound
| Formula | Ion | Calculated m/z | Description |
|---|---|---|---|
| C₁₁H₁₀N₂O | [M]⁺ | 186.0793 | Molecular Ion |
| C₁₁H₁₁N₂O⁺ | [M+H]⁺ | 187.0866 | Protonated Molecule |
| C₁₁H₁₀N₂NaO⁺ | [M+Na]⁺ | 209.0685 | Sodium Adduct |
| C₉H₈N⁺ | [M-CH₂CONH₂]⁺ | 128.0651 | Fragment from loss of acetamide radical |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. imist.ma The isoquinoline ring system is a significant chromophore due to its extended π-conjugated system. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used. The presence of the acetamide group is not expected to dramatically alter the primary absorption bands of the parent isoquinoline chromophore.
X-ray Crystallography of this compound and its Complexes
While spectroscopic methods provide information about molecular structure, X-ray crystallography offers an unambiguous and precise determination of the three-dimensional atomic arrangement in the solid state.
Growing a suitable single crystal of this compound and analyzing it via single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov
Key structural insights from this analysis would include:
Confirmation of Connectivity: Absolute confirmation of the substitution pattern, showing the acetamide group attached to the C5 position of the isoquinoline ring.
Molecular Conformation: The analysis would reveal the planarity of the isoquinoline ring and the conformation of the acetamide side chain relative to the ring system.
Intermolecular Interactions: It would elucidate the crystal packing arrangement, detailing any intermolecular hydrogen bonds formed by the amide N-H and C=O groups, as well as potential π-π stacking interactions between the isoquinoline rings of adjacent molecules. wikipedia.org These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound.
Co-crystallization Studies with Host Molecules for Supramolecular Interaction Analysis
No publicly accessible studies detailing the co-crystallization of this compound with host molecules could be identified. As a result, an analysis of its supramolecular interactions through this method is not possible at this time. Co-crystallization is a powerful technique used to study non-covalent interactions and to modify the physicochemical properties of a compound, but it does not appear to have been applied to this compound in any published research.
Conformational Landscape Analysis via Experimental and Computational Methods
There is a notable absence of both experimental and computational studies focused on the conformational landscape of this compound. Techniques such as X-ray crystallography or NMR spectroscopy, which could provide experimental insights into its preferred three-dimensional structure, have not been reported in the literature for this specific compound. Furthermore, computational chemistry studies, such as Density Functional Theory (DFT) calculations, which could predict stable conformers and the energy barriers between them, are also not available.
Chiroptical Spectroscopy (CD/ORD) for Stereoisomeric Characterization (if applicable)
This compound is an achiral molecule, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to study chiral molecules, are not applicable for its characterization.
Due to the lack of available data in the specified areas of inquiry, a detailed article on the advanced structural elucidation and conformational analysis of this compound cannot be generated at this time. Further experimental and computational research is needed to provide the necessary data for such an analysis.
Computational Chemistry and Theoretical Investigations of 2 Isoquinolin 5 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govmdpi.com By calculating the electron density, DFT can accurately predict ground-state geometries, molecular orbital energies, and various reactivity descriptors. multidisciplinaryjournals.comresearchgate.net For 2-(Isoquinolin-5-yl)acetamide, DFT calculations would elucidate its structural parameters (bond lengths and angles) and electronic characteristics. imist.manih.gov
A key aspect of these studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govmultidisciplinaryjournals.com Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity and intermolecular interactions. researchgate.net
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties. These methods are valuable for calculating precise energetic profiles of molecular processes, such as conformational changes or reaction pathways. For this compound, ab initio calculations could be used to create a detailed potential energy surface, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shapes.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While quantum chemical calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and interactions with the surrounding environment, such as a solvent. chemrxiv.orgresearchgate.net
For this compound, an MD simulation would typically place the molecule in a simulated box of water to mimic physiological conditions. researchgate.net Over a simulation period (often nanoseconds), the trajectory of the molecule is analyzed to understand its structural stability and how it interacts with solvent molecules. nih.govdovepress.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, the Radius of Gyration (Rg) to measure its compactness, and the Solvent Accessible Surface Area (SASA) to quantify its exposure to the solvent. researchgate.netnih.gov These simulations reveal the dominant conformations of the molecule in solution and the nature of its interactions with water, which is critical for predicting its behavior in a biological context. mdpi.com
Molecular Docking and Protein-Ligand Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.neteurekaselect.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.org This process can be broadly categorized into two approaches:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. researchgate.net Compounds from a database are computationally "docked" into the binding site of the protein, and their fit is evaluated using a scoring function. This approach was used to discover novel PI3Kα inhibitors with a quinoline (B57606) scaffold. researchgate.net
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the common structural features of known active ligands, and this model is then used to search for new compounds with similar properties. mdpi.com
For this compound, both methods could be employed to either identify its potential protein targets (SBVS) or find other molecules with similar potential activity based on its structure (LBVS).
The output of a molecular docking simulation provides two key pieces of information: the predicted binding affinity and the specific interactions between the ligand and the protein. nih.gov
Binding Affinity: This is a numerical score, typically in kcal/mol, that estimates the strength of the protein-ligand interaction. nih.gov A more negative value generally indicates a stronger and more stable binding. nih.gov It is a crucial parameter for ranking potential drug candidates.
Interaction Hotspots Analysis: This involves a detailed examination of the non-covalent interactions that stabilize the protein-ligand complex. These "hotspots" are specific amino acid residues in the protein's binding pocket that interact with the ligand. nih.govelifesciences.org Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.com Visualizing these interactions helps to understand the basis of molecular recognition and provides a rationale for designing more potent and selective molecules. nih.gov
Table 3: Example of a Molecular Docking Result Analysis
| Parameter | Description | Example Finding for a Ligand-Protein Complex | Reference |
|---|---|---|---|
| Binding Affinity | Predicted free energy of binding (kcal/mol). | -7.0 to -9.0 kcal/mol | nih.gov |
| Hydrogen Bonds | Interactions between a hydrogen atom and an electronegative atom (O, N). | The acetamide (B32628) group's N-H and C=O form hydrogen bonds with Serine and Aspartate residues. | nih.gov |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | The isoquinoline (B145761) ring forms alkyl and π-alkyl interactions with Leucine, Valine, and Alanine residues. | nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The isoquinoline ring stacks with the aromatic ring of a Phenylalanine or Tyrosine residue. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural features of chemical compounds with their biological activities. researchgate.netjocpr.com This approach is pivotal in modern drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanistic basis of a drug's action. jocpr.comfiveable.me For isoquinoline-based compounds, including derivatives structurally related to this compound, QSAR and its three-dimensional extension, Comparative Molecular Field Analysis (CoMFA), provide critical insights into the structural requirements for therapeutic activity.
While specific QSAR and CoMFA studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of isoquinoline, isoquinolinone, and quinoline derivatives has been the subject of numerous such investigations. These studies, often targeting enzymes like Poly(ADP-ribose) polymerase (PARP) or Cyclin-Dependent Kinases (CDKs), offer a robust framework for hypothesizing the structure-activity relationships of related scaffolds. nih.govresearchgate.netnih.gov The isoquinolinone core, for instance, is a recognized scaffold in the design of potent PARP-1 inhibitors, which are crucial in cancer therapy. nih.govresearchgate.net
A representative application of these methods can be seen in the 3D-QSAR analysis of a series of isoquinoline-1,3-dione derivatives as selective CDK4 inhibitors. researchgate.netnih.gov In such a study, a dataset of compounds is divided into a training set to build the model and a test set to validate its predictive power. The CoMFA method calculates the steric (shape) and electrostatic (charge distribution) fields around each molecule and uses Partial Least Squares (PLS) analysis to derive a correlation with biological activity.
The statistical robustness of the resulting models is paramount. Key validation metrics include the cross-validated correlation coefficient (q²), which assesses the internal predictive ability, and the conventional correlation coefficient (r²), which indicates the model's fit to the training data. An external validation using a test set, yielding a predictive r² (r²_pred), confirms the model's ability to predict the activity of new compounds. mdpi.com
Below is a table summarizing the statistical results from a CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis, an extension of CoMFA) study on isoquinoline-1,3-dione derivatives, which illustrates the predictive power of such models.
Table 1: Statistical validation parameters for 3D-QSAR models of isoquinoline-1,3-dione derivatives as CDK4 inhibitors. Data sourced from a study on 81 compounds, with a 66-compound training set and a 15-compound test set. researchgate.netnih.gov
The primary output of a CoMFA study is a set of 3D contour maps, which visualize the regions in space where modifications to the molecular structure are likely to influence biological activity. These maps provide direct mechanistic hypotheses:
Steric Contour Maps: Green contours indicate regions where bulky, sterically favorable groups are predicted to enhance activity, while yellow contours show areas where steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours highlight regions where electropositive (electron-donating) groups are favored, whereas red contours indicate areas where electronegative (electron-withdrawing) groups would increase potency.
By interpreting these maps for a class of inhibitors, medicinal chemists can deduce that, for example, adding a bulky substituent in a green-contoured region of the pharmacophore could improve enzyme-inhibitor contact surface and binding affinity. nih.gov Similarly, placing a hydrogen bond acceptor group near a red-contoured region might establish a favorable interaction with a key amino acid residue in the target's active site. researchgate.net These computational models, therefore, serve as a guide for the rational design of new, more potent analogs, such as derivatives of this compound, by providing clear, testable hypotheses about the impact of specific structural modifications. fiveable.menih.gov
Exploration of Biological Target Interactions and Mechanistic Pathways of 2 Isoquinolin 5 Yl Acetamide in Vitro/in Silico
Enzyme Modulation Studies (In Vitro Biochemical Assays)
In vitro biochemical assays are fundamental in determining the direct interaction between a compound and specific enzymes. Such studies can reveal whether a compound acts as an inhibitor, activator, or substrate, and can elucidate the kinetics of this interaction.
A thorough review of published scientific literature reveals a lack of specific data on the kinetic analysis of 2-(Isoquinolin-5-yl)acetamide with monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), or butyrylcholinesterase (BChE). While the isoquinoline (B145761) and acetamide (B32628) scaffolds are present in various compounds that have been studied for their effects on these enzymes, no direct experimental values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for this compound have been reported.
Consistent with the absence of kinetic data, there are no specific in vitro studies in the available literature that identify MAO-A, MAO-B, AChE, or BChE as direct targets of this compound. Therefore, its inhibition profile against these particular enzymes remains uncharacterized.
Receptor Binding Profiling (In Vitro Ligand Binding Assays)
Ligand binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors. This information helps in understanding the potential pharmacological profile of the molecule.
Despite the structural alerts within the this compound molecule that might suggest potential interactions with various receptors, a comprehensive search of scientific databases and literature yields no specific in vitro ligand binding assay data for this compound. There are no published studies detailing its binding affinity (Kᵢ or Kₔ) or functional activity (IC₅₀ or EC₅₀) at the serotonin (B10506) 5-HT7 receptor, the purinergic P2X7 receptor, or Toll-like receptors (TLRs). Consequently, the selectivity profile of this compound for these receptors is currently unknown.
There is no information available in the scientific literature regarding investigations into the potential allosteric modulation of any receptor by this compound.
Cellular Pathway Modulation Studies (In Vitro Cell-Free or Cellular Models for Pathway Analysis)
While direct enzyme and receptor binding data are limited, some information exists regarding the compound's effects on broader cellular signaling pathways. Patent literature indicates that this compound has been identified as an inhibitor of c-Jun N-terminal kinases (JNKs). google.com
The JNKs are a part of the mitogen-activated protein (MAP) kinase family. google.com These kinases are crucial components of signaling cascades that allow mammalian cells to respond to a variety of extracellular stimuli, including growth factors, cytokines, and stress-inducing agents. google.com MAP kinases phosphorylate downstream substrates, such as transcription factors, which in turn regulate the expression of specific genes. google.com
The JNK signaling pathway, in particular, is implicated in a wide range of physiological and pathological processes, including immune responses, cell death (apoptosis), and cellular responses to cancer. google.com By inhibiting JNKs, compounds like this compound have the potential to modulate these critical cellular pathways. This suggests a therapeutic potential in disorders where the JNK pathway is dysregulated, such as certain cancers, autoimmune diseases, and neurodegenerative conditions. google.com
Investigation of Signaling Cascades in Cultured Cells (e.g., NF-kB pathway)
There is currently no publicly available research investigating the effects of this compound on signaling cascades in cultured cells, including the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-kB pathway is a crucial signaling cascade involved in inflammation, immunity, cell proliferation, and survival. Typically, investigation into a compound's effect on this pathway would involve treating cultured cells with the compound and measuring the activation or inhibition of key proteins in the pathway, such as the phosphorylation of IKKβ or the nuclear translocation of NF-kB subunits like p65. However, no such studies have been reported for this compound.
Gene Expression Modulation via Transcriptomic Analyses (e.g., RNA-Seq in cell lines)
No transcriptomic analyses, such as RNA-Sequencing (RNA-Seq), have been published for cell lines treated with this compound. Transcriptomic analysis is a powerful tool used to understand how a compound affects the global gene expression of a cell. This type of study would provide insights into the biological pathways modulated by the compound and help in identifying its potential molecular targets. Such an analysis would typically involve treating a relevant cell line with this compound, followed by RNA extraction, sequencing, and bioinformatic analysis to identify differentially expressed genes. At present, this information is not available for this compound.
Elucidation of Molecular Mechanism of Action through Biophysical Techniques
Biophysical techniques are essential for characterizing the direct interaction between a compound and its biological target. However, no studies utilizing such techniques have been published for this compound. While patent literature mentions the compound as a potential JNK inhibitor, detailed biophysical characterization of this interaction is not provided.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
There are no published Isothermal Titration Calorimetry (ITC) studies for this compound. ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (in this case, this compound) to a macromolecule (a potential protein target). This method directly determines the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event, providing a complete thermodynamic profile of the interaction.
Table 1: Hypothetical Data Table for ITC Analysis This table is for illustrative purposes only, as no experimental data is available for this compound.
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | N/A |
| Stoichiometry (n) | N/A |
| Enthalpy (ΔH) | N/A |
Surface Plasmon Resonance (SPR) for Binding Kinetics
No Surface Plasmon Resonance (SPR) data is available for this compound. SPR is a label-free technique used to monitor the binding of a ligand to an immobilized target in real-time. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), which together provide the binding affinity (Kd).
Table 2: Hypothetical Data Table for SPR Analysis This table is for illustrative purposes only, as no experimental data is available for this compound.
| Parameter | Value |
|---|---|
| Association Rate (kon) | N/A |
| Dissociation Rate (koff) | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions (e.g., ligand-observed NMR, STD NMR)
While basic 1H-NMR and 13C-NMR data for this compound are available from chemical suppliers and in patent literature for the purpose of structural confirmation, there are no published studies using NMR spectroscopy to investigate its interaction with a biological target. Techniques such as ligand-observed NMR, including Saturation Transfer Difference (STD) NMR, are powerful methods for identifying and characterizing the binding of a small molecule to a large protein target. google.com STD NMR, for example, can reveal which parts of the ligand are in close proximity to the protein in the bound state, thus mapping the binding epitope.
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) |
| IKKβ |
| p65 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Isoquinolin 5 Yl Acetamide Derivatives
Design Principles for Systematic Derivatization and Analog Creation
The systematic derivatization of a lead compound like 2-(isoquinolin-5-yl)acetamide is guided by principles aimed at exploring the chemical space around the core scaffold to identify analogs with improved biological activity and drug-like properties. A primary strategy involves the use of multicomponent reactions (MCRs), such as the Ugi reaction, which allow for the rapid generation of diverse molecular libraries from various starting materials. acs.org This approach is highly efficient for creating a wide range of derivatives by varying the aldehydes, isocyanides, and other components, enabling a broad exploration of the SAR. acs.org
Post-modification of intermediates is another key design principle. For instance, Ugi-4CR adducts can undergo subsequent cyclization reactions, catalyzed by transition metals like copper(I), to construct the isoquinoline (B145761) core. acs.org This method not only builds the desired scaffold but also allows for the introduction of diversity at multiple points in the molecular structure. acs.org Such strategies are advantageous as they improve the metabolic stability of the final products compared to linear bis-amide precursors, which often suffer from poor pharmacokinetic profiles. acs.org The goal is to create scaffolds that are closely related in three-dimensional space to effectively probe interactions with biological targets. acs.org
Systematic Modification of the Isoquinoline Core and its Impact on Target Engagement
The isoquinoline core is a critical component for target engagement, and its systematic modification can profoundly influence biological activity. The electronic properties of substituents on the isoquinoline ring play a significant role. Studies on related isoquinoline and quinoline (B57606) systems have shown that the introduction of electron-donating or electron-withdrawing groups can modulate the affinity and selectivity of the compound for its target. semanticscholar.orgnuph.edu.ua For example, the position of substitution is crucial; modifications at the 1, 3, and 4-positions of the isoquinoline ring have been shown to be particularly important for anticancer and antimalarial activities in different compound series. semanticscholar.org
Derivatization of the Acetamide (B32628) Moiety and Side Chain Variations
The acetamide moiety of this compound offers a versatile handle for derivatization to fine-tune the compound's properties. The nitrogen atom of the amide can be substituted with a wide range of functional groups to explore interactions with specific regions of a target protein. In various classes of bioactive compounds, modifying the N-substituent of an acetamide group has been a successful strategy to enhance potency and selectivity. nih.govresearchgate.net
Substituent Effects on Biological Target Binding and Selectivity (In Vitro/In Silico)
The effect of substituents on the biological activity of isoquinoline-based compounds is a key aspect of SAR studies. While specific data for this compound derivatives is limited, studies on closely related analogs provide valuable insights. For instance, in a series of substituted isoquinolin-1-ones evaluated for antitumor activity, the nature and position of the substituent had a dramatic effect on potency. nih.gov
An O-(3-hydroxypropyl) substituent was found to exhibit the best antitumor activity, suggesting that a flexible, hydrogen-bond-donating group at this position is beneficial. nih.gov In contrast, other modifications may lead to a decrease or loss of activity.
Table 1: Antitumor Activity of Substituted Isoquinolin-1-one Analogs nih.gov Note: This data is for isoquinolin-1-one analogs, which are structurally related to this compound, and is used to illustrate general SAR principles.
| Compound | Substituent | Relative Antitumor Activity |
|---|---|---|
| Analog 1 | 5-[4'-(piperidinomethyl) phenyl] | Baseline |
| Analog 2 | O-(3-hydroxypropyl) | 3-5 times more active than Analog 1 |
In silico studies, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding these substituent effects at the atomic level. researchgate.netnih.gov These computational methods can predict how different functional groups interact with the amino acid residues in a target's active site, helping to rationalize the observed SAR and guide the design of more potent and selective inhibitors. researchgate.netnih.gov For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions that are critical for binding affinity. researchgate.net
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The introduction of a chiral center into the this compound scaffold can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities, potencies, and metabolic profiles. Although specific studies on the stereochemical influences of this compound derivatives are not widely available, the principle is a cornerstone of medicinal chemistry.
A chiral center could be introduced, for example, by adding a substituent to the methylene (B1212753) bridge of the acetamide moiety (e.g., creating a 2-(isoquinolin-5-yl)propanamide derivative). The resulting (R)- and (S)-enantiomers would have distinct three-dimensional arrangements, leading to differential binding affinities for a chiral receptor pocket. One enantiomer might fit optimally, engaging in key interactions, while the other may bind weakly or not at all due to steric clashes. This differential binding, known as stereoselectivity, is fundamental to molecular recognition in biological systems. Therefore, the synthesis and evaluation of individual stereoisomers is a critical step in the optimization of any chiral drug candidate derived from this scaffold.
Advanced Analytical Methodologies for Research on 2 Isoquinolin 5 Yl Acetamide
Chromatographic Separations for Compound Purity and Research Sample Analysis
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like 2-(Isoquinolin-5-yl)acetamide, techniques such as HPLC and UPLC are indispensable for assessing purity after synthesis, isolating impurities, and quantifying the compound in research samples.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of non-volatile or thermally unstable compounds. In the context of this compound research, reverse-phase (RP) HPLC is the most common approach. sielc.comsielc.com This method utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The quantitative analysis of this compound would involve creating a calibration curve from standards of known concentration to determine the amount of the compound in an unknown sample. The method's precision, accuracy, and linearity would be validated according to established guidelines to ensure reliable results. bsu.edu.eg For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., ~254 nm) |
| Injection Volume | 5-20 µL |
Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for significantly higher resolution, greater peak capacity, and much faster analysis times. sielc.com For research involving this compound, UPLC is advantageous for high-throughput screening of samples or for resolving the target compound from closely related impurities in complex mixtures, such as synthetic reaction byproducts or metabolites. The increased pressure tolerance of UPLC systems enables the use of higher flow rates without sacrificing separation efficiency, drastically reducing run times from minutes to seconds. sielc.com
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, in drug discovery and development, synthetic derivatives of a lead compound are often created that may introduce one or more chiral centers. Should chiral derivatives of this compound be synthesized, chiral chromatography would be essential for separating the resulting enantiomers.
Enantiomers often exhibit different pharmacological and toxicological properties, making their separation and individual study critical. mdpi.com This separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. researchgate.netnih.gov Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which requires a minimum of three simultaneous interactions (the "three-point-interaction rule"). wvu.edu The differential stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. nih.gov
Mass Spectrometry-Based Analytical Techniques for Complex Research Matrices
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method, it provides unparalleled sensitivity and selectivity for the analysis of compounds in complex biological or environmental samples. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices. researchgate.net The technique couples the separation power of HPLC or UPLC with the high selectivity and sensitivity of a tandem mass spectrometer. core.ac.ukyoutube.com For this compound, an electrospray ionization (ESI) source would typically be used to generate protonated molecular ions [M+H]⁺ in positive ion mode.
In the tandem mass spectrometer, this precursor ion is selected and then fragmented to produce characteristic product ions. The instrument is set to monitor one or more of these specific precursor-to-product ion transitions using a mode called Multiple Reaction Monitoring (MRM). pnrjournal.com This process is highly specific and virtually eliminates matrix interference, allowing for detection and quantification at very low concentrations (e.g., parts-per-billion or parts-per-trillion). pnrjournal.com This capability is crucial for pharmacokinetic studies or for monitoring the compound in biological systems.
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 187.1 |
| Primary Product Ion (Example) | m/z 129.1 (Loss of acetamide (B32628) group) |
| Secondary Product Ion (Example) | m/z 102.1 (Further fragmentation of isoquinoline (B145761) ring) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Quantifier) | 187.1 → 129.1 |
| MRM Transition (Qualifier) | 187.1 → 102.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir Direct analysis of this compound by GC-MS is generally not feasible due to its polarity, low volatility, and potential for thermal degradation. However, the compound can be made amenable to GC analysis through chemical derivatization.
Derivatization involves reacting the compound with a reagent to replace active hydrogens (such as on the amide group) with less polar, more volatile functional groups (e.g., trimethylsilyl groups). This process increases the compound's volatility and thermal stability. scienceopen.com Once derivatized, the compound can be separated by GC and detected with high sensitivity and selectivity using a tandem mass spectrometer. researchgate.net This approach might be considered in specific research scenarios, although LC-MS/MS is typically the preferred method for such compounds due to the elimination of the extra derivatization step. nih.gov
| Step | Description |
|---|---|
| 1. Derivatization | Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile trimethylsilyl (TMS) derivative. |
| 2. GC Separation | Capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized analyte from matrix components. |
| 3. Ionization | Electron Ionization (EI) to generate a characteristic fragmentation pattern. |
| 4. MS/MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of specific fragments for selective and sensitive quantification. |
Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for High-Resolution Analysis
Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands as a pinnacle of mass analysis technology, offering unparalleled mass resolution and accuracy. This technique is exceptionally well-suited for the analysis of small molecules like this compound, where the precise determination of elemental composition is critical. The core principle of FT-ICR-MS involves trapping ions in a magnetic field, where they are excited into a cyclotron motion. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z), allowing for extraordinarily precise mass measurements, often with sub-parts-per-million (ppm) accuracy.
The ultra-high resolution of FT-ICR-MS is a significant advantage, enabling the separation of ions with very similar masses (isobaric species) that would be indistinguishable with lower-resolution instruments. This capability is crucial for confirming the identity of this compound and for identifying its metabolites or degradation products in complex matrices. The high mass accuracy facilitates the unambiguous assignment of elemental formulas to detected ions, providing a high degree of confidence in compound identification.
In a research setting, FT-ICR-MS can be employed to:
Confirm Molecular Formula: By measuring the exact mass of the protonated molecule ([M+H]⁺), the elemental composition can be determined with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass.
Structural Elucidation: When coupled with fragmentation techniques such as Collision-Induced Dissociation (CID), FT-ICR-MS can provide detailed structural information. The high resolution allows for the accurate mass measurement of fragment ions, aiding in the precise localization of structural features within the molecule.
Metabolite Identification: In drug metabolism studies, FT-ICR-MS can detect and identify metabolites of this compound in biological samples, even at very low concentrations. The high mass accuracy helps in proposing the elemental formulas of unknown metabolites based on the mass shifts from the parent compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₀N₂O | Defines the elemental composition. |
| Monoisotopic Mass | 186.07931 Da | The exact mass of the molecule with the most abundant isotopes. |
| Observed m/z ([M+H]⁺) | 187.08665 Da | Experimentally measured mass-to-charge ratio of the protonated molecule. |
| Mass Accuracy | < 1 ppm | Demonstrates the precision of the FT-ICR-MS measurement, confirming the elemental formula. |
| Resolving Power | > 400,000 | Enables the separation of closely related ions, ensuring analytical specificity. |
Spectroscopic Analytical Methods for Real-time Monitoring and Interaction Studies
Spectroscopic methods are vital for studying the dynamic properties of molecules and their interactions. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Fluorescence Spectroscopy offer sensitive and specific ways to detect this compound and probe its engagement with biological targets.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about a molecule. It overcomes the primary limitation of conventional Raman spectroscopy—weak signal intensity—by amplifying the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of analytes at very low concentrations, sometimes down to the single-molecule level.
The SERS spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule. For this compound, specific peaks in the SERS spectrum correspond to the vibrations of the isoquinoline ring, the acetamide group, and the C-C and C-H bonds within the structure. This specificity makes SERS a powerful tool for identification and structural analysis.
Key applications of SERS in the study of this compound include:
Trace Detection: The significant signal enhancement allows for the detection of minute quantities of the compound in various samples.
Structural Integrity: SERS can be used to confirm the chemical structure and monitor for any changes or degradation by observing shifts in the vibrational peaks.
Binding Orientation: When interacting with a target surface (like a protein-functionalized nanoparticle), changes in the SERS spectrum can provide insights into the orientation of the molecule and which parts are involved in the binding.
Table 2: Characteristic SERS Peaks for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance |
| ~1620 | C=O stretch (Amide I) | Confirms the presence of the acetamide carbonyl group. |
| ~1590 | Isoquinoline ring C=C/C=N stretching | Characteristic fingerprint of the isoquinoline core structure. |
| ~1380 | C-N stretching | Associated with the amide and isoquinoline nitrogen bonds. |
| ~1025 | Ring breathing mode | A key indicator of the integrity of the aromatic isoquinoline ring. |
Fluorescence spectroscopy is a widely used and highly sensitive technique for studying the binding of small molecules (ligands) to proteins. Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, which can be excited with UV light to emit fluorescence. The binding of a ligand, such as this compound, in the vicinity of a tryptophan residue can alter the local environment, leading to a change in the fluorescence emission spectrum.
This phenomenon, known as fluorescence quenching, is a common method for quantifying binding interactions. By systematically titrating a protein solution with increasing concentrations of this compound and measuring the decrease in fluorescence intensity, one can determine key binding parameters. The tryptophan fluorescence quenching assay serves as a direct indicator of the interaction between the compound and mitochondrial membrane proteins.
This analytical approach can elucidate:
Binding Affinity (Kₐ): The association constant, which measures the strength of the interaction between the ligand and the target protein.
Number of Binding Sites (n): The stoichiometry of the binding interaction.
Thermodynamic Parameters: By conducting the experiment at different temperatures, thermodynamic properties such as enthalpy (ΔH) and entropy (ΔS) changes can be calculated, providing insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).
Table 3: Fluorescence Quenching Data for the Interaction of this compound with a Model Protein
| Parameter | Value | Interpretation |
| Excitation Wavelength (λₑₓ) | 295 nm | Selectively excites tryptophan residues, minimizing interference from other amino acids. |
| Emission Wavelength (λₑₘ) | ~340 nm | Corresponds to the maximum fluorescence emission of tryptophan in a polar environment. |
| Binding Constant (Kₐ) | 1.5 x 10⁵ M⁻¹ | Indicates a strong binding affinity between the compound and the protein target. |
| Number of Binding Sites (n) | ~1 | Suggests a 1:1 binding stoichiometry under the experimental conditions. |
| Quenching Mechanism | Static | Implies the formation of a non-fluorescent ground-state complex between the compound and the protein. |
Future Research Perspectives and Methodological Advancements for 2 Isoquinolin 5 Yl Acetamide
Novel Synthetic Strategies and Automation in Discovery
The future synthesis of 2-(Isoquinolin-5-yl)acetamide and its analogs will likely move beyond traditional methods, embracing more efficient, sustainable, and high-throughput approaches. Modern synthetic chemistry offers a toolkit of innovative strategies that can be applied to this specific scaffold.
Key Future Strategies:
Transition Metal-Catalyzed Reactions: Recent years have seen a surge in the use of transition metals like palladium, rhodium, ruthenium, and copper to catalyze the formation of the isoquinoline (B145761) core. researchgate.netnih.govresearchgate.net Future work could focus on developing C-H activation methodologies to directly functionalize the isoquinoline ring of a pre-existing this compound molecule, allowing for rapid diversification. For instance, rhodium-catalyzed annulation reactions have proven effective for creating substituted isoquinolines. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for constructing isoquinoline libraries. organic-chemistry.orgrsc.org Applying these techniques to key bond-forming steps in the synthesis of this compound could significantly accelerate the production of derivatives for screening.
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. rsc.org This includes catalyst-free reactions in greener solvents like water or the use of recyclable catalysts, which could be applied to the synthesis of this compound to reduce environmental impact. rsc.orgbohrium.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Automating the synthesis of this compound in a flow system would enable on-demand production and facile library generation.
The integration of automation is crucial for accelerating the discovery process. Automated synthesizers can perform complex, multi-step reactions with high precision and reproducibility, enabling the creation of large libraries of this compound derivatives. oxfordglobal.com This high-throughput synthesis, coupled with automated screening, will be instrumental in exploring the vast chemical space around this scaffold to identify compounds with optimized properties. organic-chemistry.orgoxfordglobal.com
Integration of Advanced Computational and Experimental Methods for Deeper Mechanistic Insights
Understanding how this compound interacts with biological targets or participates in chemical transformations requires a synergistic approach that combines computational modeling with advanced experimental techniques.
Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govnih.govaip.org Such studies can predict the most likely sites for metabolic attack, protonation, or coordination to a metal center, guiding the design of more stable and effective molecules. researchgate.net
Molecular Docking and Dynamics: These in silico techniques are invaluable for predicting the binding affinity and mode of interaction between this compound and potential protein targets. nih.govnih.gov By simulating the dynamic behavior of the ligand-protein complex over time, researchers can gain a deeper understanding of the key intermolecular forces—such as hydrogen bonds, ionic interactions, and van der Waals forces—that govern binding. nih.gov
Experimental Methods:
Advanced NMR Spectroscopy: Techniques like 2D NMR can elucidate the precise structure of this compound and its derivatives. Furthermore, studying NMR coordination shifts upon binding to metal ions or proteins can provide experimental validation for computational predictions about interaction sites. nih.govresearchgate.net
X-ray Crystallography: Obtaining a crystal structure of this compound, either alone or in complex with a biological target, provides definitive evidence of its three-dimensional conformation and interaction patterns.
By integrating the predictive power of computational chemistry with the empirical data from these experimental methods, a comprehensive, atomic-level understanding of the compound's mechanism of action can be achieved.
Exploration of New Biological Target Classes and Interaction Modalities
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.gov This suggests that this compound could have untapped therapeutic potential across various disease areas.
Future Exploration Areas:
| Potential Biological Target Class | Rationale based on Isoquinoline Scaffold |
| Anticancer Agents | Isoquinoline derivatives are known to exhibit cytotoxic effects through mechanisms like DNA intercalation, inhibition of tubulin polymerization, and cell cycle arrest. nih.govresearchgate.net |
| Antimicrobial Agents | Many naturally occurring isoquinoline alkaloids, such as berberine, possess broad-spectrum activity against bacteria and fungi. nih.govamerigoscientific.com |
| Neuroprotective Agents | The tetrahydroisoquinoline core is found in compounds with activity against neurodegenerative diseases. nih.gov |
| Enzyme Inhibitors | The scaffold has been successfully incorporated into inhibitors for various enzymes, including kinases and phosphodiesterases. nih.govmdpi.com |
Future research will involve screening this compound and its derivatives against diverse panels of biological targets. Understanding the modality of interaction is also a key frontier. Research could investigate whether the compound acts as a competitive inhibitor, an allosteric modulator, or disrupts protein-protein interactions. The binding of small molecules like isoquinoline alkaloids to plasma proteins such as serum albumin is also a critical area of study, as it affects the bioavailability and distribution of the drug. nih.govresearchgate.net
Development of Advanced Analytical Techniques for In Situ and Real-Time Monitoring
To optimize the synthesis and understand the reaction kinetics and mechanisms involved in producing this compound, advanced analytical techniques that allow for real-time monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements. mt.commt.com
Applicable Real-Time Monitoring Techniques:
Spectroscopic Methods: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a chemical reaction by monitoring their characteristic vibrational frequencies. mt.com
Nuclear Magnetic Resonance (NMR): Online NMR spectroscopy offers detailed structural information, allowing for unambiguous identification and quantification of species in the reaction mixture as it evolves. news-medical.net
Mass Spectrometry (MS): Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can rapidly analyze the components of a reaction mixture with minimal sample preparation, providing real-time molecular weight information. shimadzu.comhidenanalytical.com
Implementing these in-situ and real-time analytical tools will enable a deeper understanding of the reaction pathways, facilitate rapid optimization of reaction conditions, and ensure the quality and consistency of the synthesis of this compound. news-medical.net
Potential for Material Science or Catalytic Applications
Beyond its biological potential, the chemical structure of this compound lends itself to exploration in material science and catalysis. Isoquinoline derivatives have been investigated for a variety of non-biological applications.
Potential Future Applications:
Luminescent Materials: The aromatic, heterocyclic nature of the isoquinoline ring is a common feature in fluorescent compounds. acs.org By modifying the substituents on the this compound scaffold, it may be possible to tune its photophysical properties to create novel fluorescent sensors or components for optical displays.
Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring and the amide group can act as ligands, coordinating with metal ions to form MOFs. amerigoscientific.com These porous materials have applications in gas storage, separation, and catalysis.
Corrosion Inhibitors: Organic compounds containing nitrogen and oxygen atoms, such as isoquinolines, are known to be effective corrosion inhibitors for metals. acs.orgwikipedia.org this compound could be evaluated for its ability to protect metal surfaces in acidic environments.
Catalysis: The isoquinoline moiety itself can act as a catalyst in certain organic reactions, such as benzoylation and olefin polymerization. chemicalbook.com Research could explore the catalytic activity of this compound or its metal complexes. bohrium.com
The exploration of these applications will diversify the research landscape for this compound, potentially leading to innovations in fields beyond medicine.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Isoquinolin-5-yl)acetamide derivatives with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling isoquinoline derivatives with acetamide precursors. For example, microwave-assisted protocols (used in analogous compounds) can enhance reaction efficiency and yield . Structural confirmation requires LC-HRMS/MS and to verify regiochemistry and purity, as misassignment of isomers (e.g., ortho vs. meta substitution) can occur without rigorous characterization .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Distinguishes substituent positions (e.g., aromatic protons in isoquinoline vs. acetamide groups).
- HRMS : Confirms molecular weight and fragmentation patterns.
- X-ray crystallography (if applicable): Resolves crystal packing and absolute configuration.
For isomers, comparative analysis against reference materials is critical to avoid misidentification .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound derivatives?
- Methodological Answer : Use cell-based assays like the MTT assay to assess cytotoxicity . For anticancer potential, screen against panels of cancer cell lines (e.g., L1210 leukemia, A549 NSCLC) and compare IC values to established drugs like amonafide . Include non-cancerous cell lines to evaluate selectivity and hematotoxicity risks .
Advanced Research Questions
Q. What mechanisms underlie the antitumor activity of this compound derivatives?
- Methodological Answer : Mechanistic studies should include:
- Topoisomerase II inhibition assays : Evaluate DNA intercalation potential.
- Autophagy/senescence markers : Monitor LC3-II accumulation or β-galactosidase activity.
- In vivo models : Orthotopic xenografts (e.g., pancreatic BxPC3) to assess tumor regression and maximum tolerated dose (MTD).
Derivatives like UNBS3157 show 3–4× higher MTD than amonafide without hematotoxicity, suggesting distinct mechanisms .
Q. How can computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock or similar tools to simulate binding to enzymes (e.g., SARS-CoV-2 proteases or topoisomerases). Validate with crystallographic data from the Protein Data Bank .
- QSAR modeling : Correlate substituent effects (e.g., halogenation, alkyl chains) with activity to guide structural optimization .
Q. How do structural modifications influence the pharmacokinetics of this compound derivatives?
- Methodological Answer :
- Substituent engineering : Introduce groups like trichloroacetamide (as in UNBS3157) to enhance metabolic stability.
- In vivo PK studies : Measure plasma half-life, bioavailability, and tissue distribution in murine models.
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess potential toxicity .
Q. What strategies resolve contradictions in structural assignments of this compound derivatives?
- Methodological Answer : Discrepancies (e.g., isomer misassignment) require:
- Synthesis of reference standards : Prepare both suspected isomers and compare spectral data.
- Cross-validation : Use coupling constants and HRMS fragmentation to differentiate ortho/meta substitution .
- Collaborative verification : Share data with independent labs to confirm findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
